REL-(3R,4S)-N-[2-(2,5-DIMETHOXYPHENYL)ETHYL]-4-(2-THIENYLSULFONYL)TETRAHYDRO-3-THIOPHENAMINE 1,1-DIOXIDE
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Overview
Description
REL-(3R,4S)-N-[2-(2,5-DIMETHOXYPHENYL)ETHYL]-4-(2-THIENYLSULFONYL)TETRAHYDRO-3-THIOPHENAMINE 1,1-DIOXIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a dimethoxyphenyl group with a thienylsulfonyl-tetrahydrothienylamine moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of REL-(3R,4S)-N-[2-(2,5-DIMETHOXYPHENYL)ETHYL]-4-(2-THIENYLSULFONYL)TETRAHYDRO-3-THIOPHENAMINE 1,1-DIOXIDE typically involves multiple steps, including the formation of the dimethoxyphenyl group and the thienylsulfonyl-tetrahydrothienylamine moiety. Common synthetic routes may include:
Formation of the Dimethoxyphenyl Group: This step involves the methoxylation of a phenyl ring, typically using methanol and a suitable catalyst.
Formation of the Thienylsulfonyl-Tetrahydrothienylamine Moiety: This step involves the sulfonylation of a thienyl ring, followed by the formation of the tetrahydrothienylamine structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
REL-(3R,4S)-N-[2-(2,5-DIMETHOXYPHENYL)ETHYL]-4-(2-THIENYLSULFONYL)TETRAHYDRO-3-THIOPHENAMINE 1,1-DIOXIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or thienyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or nitrating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenyl or thienyl rings.
Scientific Research Applications
Chemistry
In chemistry, REL-(3R,4S)-N-[2-(2,5-DIMETHOXYPHENYL)ETHYL]-4-(2-THIENYLSULFONYL)TETRAHYDRO-3-THIOPHENAMINE 1,1-DIOXIDE is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features could make it a candidate for studying enzyme inhibition or receptor binding.
Medicine
In medicine, this compound may have potential therapeutic applications. Research could focus on its ability to modulate biological pathways or its efficacy as a drug candidate.
Industry
In industrial applications, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of REL-(3R,4S)-N-[2-(2,5-DIMETHOXYPHENYL)ETHYL]-4-(2-THIENYLSULFONYL)TETRAHYDRO-3-THIOPHENAMINE 1,1-DIOXIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
[2-(3,4-Dimethoxyphenyl)ethyl][(3S,4R)-1,1-dioxido-4-(2-thienylsulfonyl)tetrahydro-3-thienyl]amine: Similar structure but with different methoxy group positions.
[2-(2,5-Dimethoxyphenyl)ethyl][(3S,4R)-1,1-dioxido-4-(2-furylsulfonyl)tetrahydro-3-thienyl]amine: Similar structure but with a furan ring instead of a thienyl ring.
Uniqueness
The uniqueness of REL-(3R,4S)-N-[2-(2,5-DIMETHOXYPHENYL)ETHYL]-4-(2-THIENYLSULFONYL)TETRAHYDRO-3-THIOPHENAMINE 1,1-DIOXIDE lies in its specific combination of functional groups and stereochemistry. This unique structure may confer distinct reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
(3S,4R)-N-[2-(2,5-dimethoxyphenyl)ethyl]-1,1-dioxo-4-thiophen-2-ylsulfonylthiolan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO6S3/c1-24-14-5-6-16(25-2)13(10-14)7-8-19-15-11-27(20,21)12-17(15)28(22,23)18-4-3-9-26-18/h3-6,9-10,15,17,19H,7-8,11-12H2,1-2H3/t15-,17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDXRYAUSCBADC-RDJZCZTQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CCNC2CS(=O)(=O)CC2S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)CCN[C@H]2CS(=O)(=O)C[C@@H]2S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO6S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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